![molecular formula C15H30N2 B2708761 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-90-6](/img/structure/B2708761.png)

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

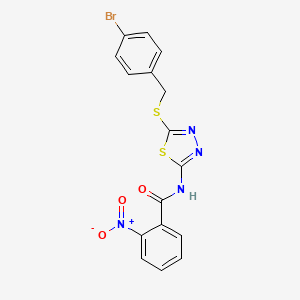

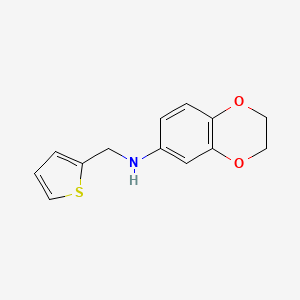

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C15H30N2 . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane, which is a type of bicyclic amine .

Molecular Structure Analysis

The 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane molecule contains a total of 48 bonds. There are 18 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 eight-membered ring, and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane has a molecular weight of 238.42 . It is a liquid at room temperature . The melting point is 105 degrees Celsius at 0.3 mbar .Aplicaciones Científicas De Investigación

- 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane serves as a phosphine ligand in coordination chemistry. It can form complexes with transition metals, enabling the study of various catalytic reactions and coordination behavior. For instance, it has been used as a ligand in the synthesis of diiron dithiolate complexes of Fe-only hydrogenase, enhancing the reactivity of the active site .

- The bispidine structure, which includes the [3,7]-diazabicyclo[3.3.1]nonane core, appears in several naturally occurring alkaloids. Notably, the tetracyclic alkaloid (−)-sparteine and the tricyclic alkaloid (−)-cytisine feature this motif. Researchers have explored synthetic strategies to access these alkaloids, making the study of bispidine derivatives relevant in natural product synthesis .

Phosphine Ligand in Coordination Chemistry

Synthesis of Natural Compounds

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane: acts as a positive allosteric modulator (PAM) of AMPA receptors . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The action of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane affects the glutamatergic system, which plays an extremely important role in the functioning of the mammalian central nervous system . The compound’s interaction with AMPA receptors influences the downstream effects of this system.

Result of Action

The molecular and cellular effects of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane ’s action involve modulation of AMPA receptors, which can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .

Propiedades

IUPAC Name |

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOCSVNNUPJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2CC(C1)CN(C2)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2708693.png)

![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)